2-Azabicyclo[3.1.1]heptane-1-carbonitrile

Catalog No.
S3239158
CAS No.
1392879-18-3
M.F
C7H10N2
M. Wt
122.171
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[3.1.1]heptane-1-carbonitrile

Escape flatland: replace metabolically labile pyridine or toxic piperidine with 2-Azabicyclo[3.1.1]heptane-1-carbonitrile, a rigid sp3-rich bioisostere with a stable nitrile handle. This enables direct synthesis of 2,4-methanopipecolic acid APIs without bridgehead functionalization. Key benefits: - 3D scaffold reduces off-target binding; - nitrile survives aggressive coupling; - improved solubility & metabolic stability. High-purity intermediate, global shipping.

CAS Number

1392879-18-3

Product Name

2-Azabicyclo[3.1.1]heptane-1-carbonitrile

IUPAC Name

2-azabicyclo[3.1.1]heptane-1-carbonitrile

Molecular Formula

C7H10N2

Molecular Weight

122.171

InChI

InChI=1S/C7H10N2/c8-5-7-3-6(4-7)1-2-9-7/h6,9H,1-4H2

InChI Key

OCKIVYHVBDUEQZ-UHFFFAOYSA-N

SMILES

C1CNC2(CC1C2)C#N

solubility

not available

Synonyms

2-Azabicyclo[3.1.1]heptane-1-carbonitrile, 2-Azabicyclo[3.1.1]heptane-1-CN, 1-Cyano-2-azabicyclo[3.1.1]heptane

Purity

≥95%

Package Size

100 mg, 0.25 g, 1 g

2-Azabicyclo[3.1.1]heptane-1-carbonitrile (CAS: 1392879-18-3) is a conformationally restricted, sp3-rich bridged bicyclic aliphatic amine utilized as a premium building block in medicinal chemistry. Functioning as a 3D bioisostere for planar aromatic rings such as pyridine, this scaffold directly addresses the 'escape from flatland' paradigm by improving aqueous solubility and metabolic stability [1]. For industrial and laboratory procurement, the presence of the 1-carbonitrile group is the critical differentiator; it serves as a highly stable, processable synthetic handle that allows for direct downstream elaboration into 2,4-methanopipecolic acid derivatives and other complex active pharmaceutical ingredients (APIs) without degrading the strained bicyclic core [2].

Research Fit

Saturated bioisostere for pyridine and piperidine replacement in CNS candidate design
Bridged [3.1.1] scaffold enforces conformational constraint for target engagement studies
Reported synthetic utility as a building block for aminomethyl diversification and orexin modulator synthesis

Generic substitution with planar amines like pyridine or unconstrained aliphatics like piperidine fundamentally compromises target performance and processability. Piperidine lacks the rigid 3D architecture required to minimize off-target binding and possesses a significantly higher basicity (pKa ~11) that frequently induces toxicity and formulation challenges [1]. Conversely, planar pyridines suffer from higher lipophilicity and rapid metabolic degradation. Furthermore, procuring an unfunctionalized 2-azabicyclo[3.1.1]heptane core instead of the 1-carbonitrile derivative eliminates the essential bridgehead synthetic handle, rendering direct regioselective coupling impossible and forcing buyers to absorb the cost and yield loss of multi-step post-functionalization [2].

Substitution Risk

Target Compound
Potential Substitute
Substitution Risk
2-Azabicyclo[3.1.1]heptane-1-carbonitrile
Piperidine
High basicity (pKa ~11) may increase hERG binding potential and limit CNS selectivity studies
2-Azabicyclo[3.1.1]heptane-1-carbonitrile
Pyridine
Planar aromatic system lacks conformational constraint, potentially reducing three-dimensional target engagement

Basicity (pKa) Alignment for Bioisosteric Replacement

When utilized as a bioisostere, the 2-azabicyclo[3.1.1]heptane core exhibits a basicity profile that closely aligns with pyridine, whereas the unbridged piperidine comparator demonstrates a significantly higher basicity. This basicity mismatch in piperidine frequently leads to off-target toxicity and altered binding affinities during lead optimization[1].

Evidence DimensionBasicity (pKa)
Target Compound Data2-Azabicyclo[3.1.1]heptane core (pKa aligned with pyridine at ~5.2)
Comparator Or BaselinePiperidine (pKa ~11.2)
Quantified DifferenceAvoids the ~6 pKa unit basicity spike associated with piperidine substitution
ConditionsComputational and experimental basicity profiling in bioisosteric replacement models

Selecting this scaffold prevents basicity-driven off-target effects and formulation issues commonly encountered when using piperidine as a generic substitute.

Reduced basicity vs. piperidine
Reported
pKa 4.78 ± 0.10
Piperidine 11.22
Δ -6.44
Supports lower protonation at physiological pH for CNS selectivity studies
Predicted pKa values at 25 °C

Acidic Stability for Downstream Processing

The 2-azabicyclo[3.1.1]heptane framework demonstrates exceptional robustness during harsh downstream chemical transformations. In comparative stability assays, the core remains entirely intact under concentrated HCl at 60 °C for 24 hours, whereas less strained cyclic imines and unfunctionalized nitriles undergo rapid degradation or ring-opening under identical hydrolytic conditions [1].

Evidence DimensionCore stability under acidic hydrolysis
Target Compound Data2-Azabicyclo[3.1.1]heptane core (100% intact after 24h)
Comparator Or BaselineStandard cyclic imines (Rapid hydrolysis/degradation)
Quantified Difference>24-hour stability under concentrated acidic conditions
ConditionsConcentrated HCl, 60 °C, 24 hours

High thermal and acidic stability ensures reproducible, high-yield conversion of the nitrile to the corresponding carboxylic acid without core degradation, reducing material waste.

Reduced lipophilicity vs. piperidine, pyridine
Reported
LogP 0.29
Piperidine 0.8–0.9; Pyridine 1.1
Δ -0.51 to -0.81
May support reduced non-specific binding and improved metabolic stability in CNS candidates
Calculated LogP (ChemSpace, 2026)

Lipophilicity (LogP) and Metabolic Clearance Improvement

Incorporating the sp3-rich 2-azabicyclo[3.1.1]heptane scaffold significantly reduces lipophilicity compared to planar aromatic comparators. Studies indicate that bridged bicyclic amines lower the calculated LogP (clogP) while increasing the fraction of sp3 carbons (Fsp3), which directly improves intrinsic clearance (CLint) in liver microsomes compared to flat pyridine or benzene analogs [1].

Evidence DimensionCalculated LogP (clogP) and Intrinsic Clearance (CLint)
Target Compound Data2-Azabicyclo[3.1.1]heptane derivatives (High Fsp3, lower clogP)
Comparator Or BaselinePlanar pyridine/benzene analogs (Low Fsp3, higher clogP)
Quantified DifferenceMeasurable reduction in clogP and extended half-life (T1/2) in microsomal assays
ConditionsHuman liver microsome clearance assays and in silico LogP calculations

Lower lipophilicity and higher Fsp3 directly improve aqueous solubility and metabolic stability, critical parameters for the formulation of orally administered drugs.

High Fsp3 vs. pyridine
Reported
Fsp3 0.857
Pyridine 0.0; Piperidine 1.0
Δ +0.857 vs. pyridine
High three-dimensionality may improve target selectivity and reduce promiscuous binding in screening
Calculated Fsp3 (ChemSpace, 2026)

Precursor Yield in Pipecolic Acid Analog Synthesis

The presence of the 1-carbonitrile group makes CAS 1392879-18-3 an ideal, direct precursor for conformationally restricted amino acids. Tandem hydrolysis of the 1-carbonitrile yields 2,4-methanopipecolic acid derivatives in short synthetic sequences (e.g., 5 steps from base ketones) with reasonably high overall yields, whereas attempting to functionalize a bare 2-azabicyclo[3.1.1]heptane core post-synthesis results in poor regioselectivity and severe yield attrition [1].

Evidence DimensionSynthetic steps and regioselectivity
Target Compound Data2-Azabicyclo[3.1.1]heptane-1-carbonitrile (Direct 5-step conversion to acid)
Comparator Or BaselineUnfunctionalized 2-azabicyclo[3.1.1]heptane (Requires complex multi-step post-functionalization)
Quantified DifferenceStreamlined 5-step synthesis vs. multi-step functionalization with high yield loss
ConditionsTandem Strecker reaction and intramolecular nucleophilic cyclization workflows

Procuring the pre-functionalized 1-carbonitrile variant drastically reduces synthetic steps and improves overall yield when manufacturing rigidified pipecolic acid APIs.

Cyano to aminomethyl reduction yield
Class-level
93–99% yield
Analogous bicyclic nitriles: typically <80%
Supports efficient downstream amine synthesis for medicinal chemistry campaigns
Class-level inference; verify for specific scaffold
Conformational preorganization
Class-level
>10-fold selectivity improvement in orexin receptor analogs
May support entropic benefit in target binding studies requiring preorganized scaffolds
Patent-derived selectivity data; parent nitrile data limited

Synthesis of 2,4-Methanopipecolic Acid Derivatives

Direct hydrolysis of the 1-carbonitrile group makes this compound the optimal starting material for generating conformationally constrained nonchiral pipecolic acid analogs. This is highly relevant for procurement teams sourcing building blocks for peptidomimetic drug design, where the pre-installed nitrile bypasses complex bridgehead functionalization steps [1].

3D Bioisosteric Replacement in Lead Optimization

This compound is directly applied in medicinal chemistry workflows to replace metabolically susceptible pyridine or overly basic piperidine rings in API candidates. Its specific basicity alignment and high Fsp3 character improve the drug candidate's half-life and reduce off-target toxicity without requiring complete scaffold redesign [2].

Rigidified Scaffold Construction for High-Throughput Library Synthesis

Due to its exceptional stability under concentrated acidic and thermal conditions, this carbonitrile derivative serves as a reliable, stereochemically defined building block for high-throughput parallel synthesis. It allows for aggressive downstream coupling and deprotection sequences that would otherwise degrade standard cyclic imines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS bioisostere design studies
Low basicity, high Fsp3 scaffold
Target selectivity and hERG liability assessment
Orexin receptor modulator research
Bridged scaffold for receptor subtype selectivity
OX1/OX2 selectivity profiling
Fragment-based library design
Preorganized rigid core
Binding entropy and target engagement screening
Aminomethyl derivative synthesis
High-yield nitrile reduction
CNS penetration and target engagement profiling

XLogP3

0.3

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